rac-(2R,3R)-3-(1-methyl-1H-pyrazol-4-yl)oxolane-2-carboxylic acid hydrochloride
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Overview
Description
rac-(2R,3R)-3-(1-methyl-1H-pyrazol-4-yl)oxolane-2-carboxylic acid hydrochloride is a synthetic organic compound that belongs to the class of oxolane carboxylic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R,3R)-3-(1-methyl-1H-pyrazol-4-yl)oxolane-2-carboxylic acid hydrochloride typically involves the following steps:
Formation of the oxolane ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the pyrazolyl group: This step involves the attachment of the 1-methyl-1H-pyrazol-4-yl group to the oxolane ring, often through nucleophilic substitution or coupling reactions.
Hydrochloride formation: The final step involves the conversion of the free acid to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
rac-(2R,3R)-3-(1-methyl-1H-pyrazol-4-yl)oxolane-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of rac-(2R,3R)-3-(1-methyl-1H-pyrazol-4-yl)oxolane-2-carboxylic acid hydrochloride would depend on its specific applications. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the biological context.
Comparison with Similar Compounds
Similar Compounds
rac-(2R,3R)-3-(1-methyl-1H-pyrazol-4-yl)oxolane-2-carboxylic acid: The free acid form without the hydrochloride salt.
rac-(2R,3R)-3-(1-methyl-1H-pyrazol-4-yl)oxolane-2-carboxamide: An amide derivative.
rac-(2R,3R)-3-(1-methyl-1H-pyrazol-4-yl)oxolane-2-carboxylate: An ester derivative.
Uniqueness
rac-(2R,3R)-3-(1-methyl-1H-pyrazol-4-yl)oxolane-2-carboxylic acid hydrochloride is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C9H13ClN2O3 |
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Molecular Weight |
232.66 g/mol |
IUPAC Name |
(2S,3S)-3-(1-methylpyrazol-4-yl)oxolane-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H12N2O3.ClH/c1-11-5-6(4-10-11)7-2-3-14-8(7)9(12)13;/h4-5,7-8H,2-3H2,1H3,(H,12,13);1H/t7-,8-;/m0./s1 |
InChI Key |
ZMTCXSJVIICIDM-WSZWBAFRSA-N |
Isomeric SMILES |
CN1C=C(C=N1)[C@@H]2CCO[C@@H]2C(=O)O.Cl |
Canonical SMILES |
CN1C=C(C=N1)C2CCOC2C(=O)O.Cl |
Origin of Product |
United States |
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